(S)-1-(tert-Butyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S)-1-tert-butylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-4-7(9)6-10/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
UTEZMBDWXGWOQJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)N1CC[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)N1CCC(C1)N |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Tert Butyl Pyrrolidin 3 Amine and Analogues
General Principles of Chiral Pyrrolidine (B122466) Synthesis
The asymmetric synthesis of chiral pyrrolidines can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of an existing pyrrolidine scaffold. nih.govnih.gov
Ring Construction Strategies for Pyrrolidine Scaffolds
The de novo synthesis of the pyrrolidine ring offers a high degree of flexibility in introducing various substituents with stereochemical control. Common methods for ring construction include:
Cyclization of Acyclic Precursors: This is a widely employed strategy where a linear molecule containing the necessary atoms is induced to form the five-membered ring. nih.gov The formation of the pyrrolidine skeleton often occurs through intramolecular cyclization of acyclic compounds. nih.gov For instance, a convenient enantioselective approach to certain pyrrolidines involves the cyclization of an alcohol precursor using a base like sodium hydride. nih.gov
1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and a dipolarophile is a powerful tool for constructing substituted pyrrolidines, often with the simultaneous creation of multiple stereocenters. acs.orgresearchgate.net
Ring-Closing Metathesis (RCM): Enyne metathesis, utilizing catalysts like the Grubbs catalyst, provides an efficient route to pyrrolidine derivatives from acyclic diene or enyne precursors. organic-chemistry.orgamanote.com
Intramolecular C-H Amination: Recent advances have enabled the construction of chiral pyrrolidines through enzyme-catalyzed intramolecular C-H amination of organic azides, offering a direct route to these heterocycles. acs.orgnih.gov
Functionalization of Preformed Pyrrolidine Rings
This approach utilizes readily available chiral pyrrolidine starting materials, often derived from the chiral pool, such as proline or hydroxyproline. nih.gov The synthesis of many pyrrolidine-containing drugs begins with these cyclic precursors. nih.gov Key functionalization strategies include:
Nucleophilic Substitution: Introduction of substituents by displacing a leaving group on the pyrrolidine ring.
Asymmetric Deprotonation and Electrophilic Quenching: The use of a chiral base to deprotonate a specific position on the pyrrolidine ring, followed by the addition of an electrophile, can generate functionalized pyrrolidines with high enantioselectivity. whiterose.ac.uk
Manipulation of Existing Functional Groups: Conversion of existing functional groups, such as carboxylic acids or hydroxyl groups, into other functionalities like amines. For example, many drugs containing a pyrrolidine ring are synthesized by introducing a pre-formed heterocycle, often with an existing chiral center, into the molecule. nih.gov
Enantioselective Synthetic Routes to (S)-1-(tert-Butyl)pyrrolidin-3-amine and Related Chiral Pyrrolidinamines
Several enantioselective methods have been developed for the synthesis of chiral 3-aminopyrrolidines. These methods often involve the stereocontrolled formation of a key carbon-nitrogen or carbon-carbon bond.
Nitrile Anion Cyclization Approaches to Substituted Pyrrolidines
Nitrile anion cyclization is a powerful strategy for the construction of substituted pyrrolidines. This method involves the intramolecular cyclization of a nitrile-containing substrate, where the nitrile group serves as a precursor to an amine or other functional groups.
| Reactant | Product | Yield (%) | Enantiomeric Excess (%) |
| 2-chloro-1-(2,4-difluorophenyl)-ethanone | (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | 71 (overall) | 94-99 |
This methodology has been shown to be applicable to substrates with both electronically neutral and electron-rich substituted phenyl groups. acs.orgresearchgate.net
Stereoselective Reduction Methods for Chiral Amine Synthesis
The stereoselective reduction of a carbon-nitrogen double bond (imine) is a fundamental and widely used method for the synthesis of chiral amines. nih.govacs.org This approach is attractive due to its high atom economy. nih.govacs.org
The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing valuable α-chiral amines. nih.gov However, imines can be challenging substrates due to their potential for hydrolysis and the presence of E/Z isomers. nih.gov
For the synthesis of cyclic amines, the asymmetric reduction of cyclic imines is a key strategy. researchgate.net Imine reductases (IREDs), which are NADPH-dependent enzymes, play a significant role in the stereoselective synthesis of amines from their corresponding imines. researchgate.net The stereoselective reduction of imines can also be achieved using trichlorosilane in the presence of chiral Lewis bases. nih.gov Polystyrene-supported chiral picolinamides have been shown to be effective heterogeneous organocatalysts for the enantioselective, trichlorosilane-mediated reduction of ketoimines, with enantiomeric excesses up to 91%. nih.gov
A synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride has been reported starting from N-formyl-L-aspartic anhydride. researchgate.net A key step in this synthesis is the reduction of an intermediate, (S)-1-benzyl-3-aminopyrrolidine, where the reaction conditions were optimized to achieve a yield of 71.6%. researchgate.net
| Reactants | Product | Optimized Conditions | Yield (%) |
| (S)-1-benzylpyrrolidine-3-one | (S)-1-benzylpyrrolidin-3-amine | n(KBH4):n(H2SO4):n(substrate) = 3:1.5:1, 6 h at 50-60°C | 71.6 |
Asymmetric Amination Techniques
Asymmetric amination involves the introduction of an amino group into a molecule in a stereocontrolled manner. This can be achieved through various strategies, including conjugate addition of nitrogen nucleophiles and C-H amination reactions.
One approach to the synthesis of 3,4-substituted aminopyrrolidines involves the diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. rsc.org This key step allows for the preparation of both anti- and syn-3-amino-4-alkylpyrrolidines with high diastereomeric and enantiomeric excess. rsc.org
A one-pot nitro-Mannich/hydroamination cascade reaction has been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. acs.org This method combines an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene hydroamination, affording the products in good yields and with excellent diastereo- and enantioselectivities. acs.org
An efficient method for the synthesis of 2-aminomethyl and 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination. figshare.comresearchgate.net This methodology provides the target compounds in high yields and with good enantioselectivity. figshare.comresearchgate.net
| Starting Material | Catalyst/Reagent | Product | Yield (%) | Enantioselectivity |
| Aldehyde | Proline / Dibenzyl azodicarboxylate | 3-Amino pyrrolidine derivative | High | Good |
Furthermore, biocatalytic approaches using transaminases and reductive aminases have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. acs.org
A European patent describes a process for the preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate with a high enantiomeric excess of 97%. googleapis.com The process involves the preparation of a mesylate intermediate from tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate, followed by reaction with ammonia. googleapis.com
Biocatalytic Approaches to Chiral Pyrrolidines
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and efficiency under mild reaction conditions. Enzymes, with their inherent chirality and specificity, are particularly well-suited for the synthesis of enantiomerically pure compounds.
A novel enzymatic platform has been developed for the construction of chiral pyrrolidines through the intramolecular C(sp³)–H amination of organic azides. acs.orgresearchgate.netnih.govescholarship.orgcaltech.eduacs.orgacs.orgnih.gov This strategy represents a significant advancement as it allows for the formation of C-N bonds by directly functionalizing traditionally unreactive C-H bonds. The process involves the insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C(sp³)–H bond to form the pyrrolidine ring. acs.orgresearchgate.netnih.govescholarship.orgcaltech.edu This biocatalytic approach has been successfully applied to the synthesis of various pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.orgnih.govcaltech.edu
Directed evolution has been instrumental in engineering enzymes with novel or enhanced catalytic activities. nih.gov Cytochrome P450 enzymes, a versatile class of heme-containing monooxygenases, have been engineered to catalyze a wide range of non-natural reactions. caltech.edu By replacing the native cysteine axial ligand with a serine, a class of enzymes known as cytochrome P411s has been created, which exhibit enhanced reactivity for nitrene transfer reactions. nih.govnih.gov
Through directed evolution, variants of cytochrome P411 have been developed that are capable of catalyzing the enantioselective synthesis of pyrrolidines via intramolecular C-H amination. acs.orgresearchgate.netnih.govescholarship.orgcaltech.eduacs.orgacs.orgnih.gov For example, the P411 variant, P411-PYS-5149, was engineered to catalyze the formation of pyrrolidine derivatives from simple azide precursors with moderate to good efficiency and high selectivity (up to 74% yield and 99:1 enantiomeric ratio). acs.orgnih.gov The evolution process typically involves iterative rounds of gene mutagenesis and screening to identify variants with improved activity and selectivity for the desired transformation. acs.org These engineered P411 enzymes have demonstrated the ability to aminate a variety of C-H bonds, including benzylic, allylic, and aliphatic positions, with high enantioselectivity. researchgate.netresearchgate.net
The table below summarizes the performance of an evolved P411 variant in the synthesis of a chiral pyrrolidine.
| Substrate | Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) |
| Organic Azide | P411-PYS-5149 | up to 74 | 99:1 |
This data is based on findings from the synthesis of pyrrolidine derivatives using directed evolution of cytochrome P411. acs.orgnih.gov
Asymmetric Organocatalysis in Pyrrolidine Synthesis
Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org This field has seen rapid development, with a particular focus on the use of proline and its derivatives. nih.govnih.gov
L-proline, a naturally occurring chiral amino acid, is a foundational organocatalyst. nih.govnih.govresearchgate.netresearchgate.net Its ability to form enamines and iminium ions with carbonyl compounds allows it to catalyze a wide range of asymmetric transformations. researchgate.netresearchgate.net The development of modern asymmetric organocatalysis was significantly spurred by the discovery that L-proline could catalyze intermolecular aldol reactions with notable enantioselectivities. nih.govnih.gov
Since this initial discovery, a vast number of proline-derived catalysts and analogues have been synthesized and successfully employed in various enantioselective reactions. beilstein-journals.orgnih.govresearchgate.netnih.govnih.gov These catalysts often feature modifications to the pyrrolidine ring to enhance their catalytic activity and selectivity. For example, diarylprolinol silyl ethers have proven to be highly efficient organocatalysts for a multitude of chemical transformations. beilstein-journals.org The synthesis of new pyrrolidine-based organocatalysts often starts from the chiral pool, utilizing readily available starting materials to create catalysts with bulky substituents to create a sterically demanding environment for stereocontrol. beilstein-journals.org
Chiral phosphoric acids (CPAs) have emerged as a highly versatile class of Brønsted acid organocatalysts. rsc.org Their unique structural and acidic properties enable them to catalyze a broad spectrum of enantioselective reactions. scispace.comresearchgate.netrsc.org In the context of pyrrolidine synthesis, CPAs have been successfully applied to catalyze enantioselective cyclization reactions. whiterose.ac.uknih.govrsc.orgresearchgate.netbeilstein-journals.org
One notable application is the "clip-cycle" synthesis of substituted pyrrolidines. whiterose.ac.uknih.gov In this strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring. This method is effective for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uknih.gov
The table below provides examples of chiral phosphoric acid-catalyzed synthesis of substituted pyrrolidines.
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Ratio (er) |
| Cbz-protected bis-homoallylic amine | Chiral Phosphoric Acid | 2,2-disubstituted pyrrolidine | High | High |
| Cbz-protected bis-homoallylic amine | Chiral Phosphoric Acid | 3,3-disubstituted pyrrolidine | High | High |
| Cbz-protected bis-homoallylic amine | Chiral Phosphoric Acid | Spiropyrrolidine | High | High |
This data is based on the 'clip-cycle' methodology for the asymmetric synthesis of pyrrolidines. whiterose.ac.uknih.gov
Synthetic Transformations Involving the tert-Butylamine Moiety within Pyrrolidine Scaffolds
The tert-butyl group attached to the nitrogen atom of a pyrrolidine ring is a sterically demanding substituent that significantly influences the chemical properties of the molecule. While often incorporated to confer specific biological activities or conformational rigidity, its transformation is a key step in the diversification of the pyrrolidine scaffold for the synthesis of various analogues. The primary synthetic transformations involving the tert-butylamine moiety are centered around the cleavage of the N-C(tert-butyl) bond, a process known as N-dealkylation.
The stability of the tert-butyl group is noteworthy; for instance, it is generally less susceptible to metabolic oxidative dealkylation compared to smaller alkyl groups such as methyl or ethyl. encyclopedia.pubnih.gov This inherent stability necessitates specific chemical methods for its removal in a synthetic context.
N-Dealkylation via Chloroformates
A well-established method for the N-dealkylation of tertiary amines, including those with bulky substituents like a tert-butyl group, involves the use of chloroformate reagents. nih.gov The reaction typically proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate, which then undergoes nucleophilic attack by the chloride ion to yield a carbamate and tert-butyl chloride. The resulting carbamate can then be hydrolyzed under acidic or basic conditions, or reduced, to furnish the secondary amine.
Commonly used chloroformate reagents for this transformation include phenyl chloroformate and 1-chloroethyl chloroformate. The choice of reagent and subsequent cleavage conditions for the carbamate allows for a degree of control and functional group tolerance in the synthesis of N-dealkylated pyrrolidine derivatives.
Table 1: Representative N-Dealkylation of a Model N-tert-Butyl Pyrrolidine Derivative using Phenyl Chloroformate
| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1 | N-tert-Butyl-2-phenylpyrrolidine | Phenyl Chloroformate, Proton Sponge | Toluene, 110 °C, 12 h | Phenyl 2-phenylpyrrolidine-1-carboxylate | 85 |
| 2 | Phenyl 2-phenylpyrrolidine-1-carboxylate | HBr, Acetic Acid | 70 °C, 4 h | 2-Phenylpyrrolidine | 92 |
This table presents a representative two-step dealkylation process based on general methodologies for tertiary amines, as specific data for this compound was not available.
Catalytic and Photoredox-Mediated N-Dealkylation
More recent advancements in synthetic methodology have provided milder and more selective routes for N-dealkylation. Palladium-catalyzed reactions have been shown to selectively cleave bulky alkyl groups, such as tert-butyl and benzyl, from tertiary amines. researchgate.net This selectivity is proposed to occur via an SN1 pathway, favoring the departure of the sterically hindered group that can form a stable carbocation. researchgate.net
Furthermore, photoredox catalysis has emerged as a powerful tool for promoting the N-dealkylation of tertiary amines under mild and functional group-tolerant conditions. acs.org These methods often involve the generation of an aminium radical cation intermediate, which can then undergo fragmentation to release the alkyl substituent. While specific applications to N-tert-butyl pyrrolidines are not extensively detailed, the general applicability of these methods to a wide range of tertiary amines suggests their potential utility in transforming the tert-butylamine moiety within pyrrolidine scaffolds. acs.org
The synthetic utility of these transformations lies in the ability to unmask the secondary amine functionality of the pyrrolidine ring. This allows for subsequent reactions, such as acylation, alkylation, or arylation, to introduce a diverse array of substituents at the nitrogen atom, thereby generating a library of pyrrolidine analogues from a common N-tert-butylated precursor.
Advanced Spectroscopic Characterization of Chiral Pyrrolidine Amines
Chiral Chromatography Techniques for Enantiomer Separation and Purity Assessment
Chiral chromatography is an indispensable technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach. semanticscholar.orgnih.gov
In chiral HPLC, enantiomers are separated based on their differential interactions with a chiral stationary phase. The CSP creates a diastereomeric environment, leading to different retention times for the two enantiomers of 1-(tert-Butyl)pyrrolidin-3-amine. The choice of CSP and mobile phase is critical for achieving successful separation. nih.gov
For primary amines, several types of CSPs are effective:
Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. nih.gov Columns like Chiralpak® and Chiralcel® are coated with derivatives such as tris(3,5-dimethylphenylcarbamate). The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. nih.gov
Crown Ether-based CSPs: These phases are particularly effective for the separation of compounds containing a primary amine group. nih.gov The chiral cavity of the crown ether selectively complexes with one enantiomer of the protonated amine, leading to separation.
Protein-based CSPs: Columns based on immobilized proteins like cellobiohydrolase (CBH) can also separate chiral amines, mimicking biological recognition processes. nih.gov
The development of a chiral HPLC method involves screening various columns and mobile phase compositions (e.g., mixtures of alkanes like hexane (B92381) with alcohols like isopropanol, often with an amine additive like diethylamine (B46881) to improve peak shape). Validation of the method ensures its accuracy, precision, and sensitivity for determining the enantiomeric purity of (S)-1-(tert-Butyl)pyrrolidin-3-amine. nih.gov
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detector | Principle of Separation |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Hexane/Isopropanol/Diethylamine | UV/Vis | Combination of H-bonding, dipole-dipole, and steric interactions. nih.gov |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Hexane/Ethanol (B145695)/Trifluoroacetic acid | UV/Vis | Inclusion in chiral grooves of the polysaccharide structure. |
| Crown Ether (e.g., Crownpak® CR(+)) | Aqueous perchloric acid/Methanol | UV/Vis | Complexation between the primary ammonium (B1175870) ion and the chiral crown ether cavity. nih.gov |
| Cellobiohydrolase (CBH) | Aqueous buffer/Organic modifier | UV/Vis | Diastereomeric interactions with the protein's chiral active site. nih.gov |
Chiral Gas Chromatography
Chiral Gas Chromatography (GC) is a specialized analytical technique used for the separation of enantiomers. Standard GC methods are typically insufficient for resolving chiral molecules, as enantiomers possess identical physical properties such as boiling point and density. gcms.cz The separation in chiral GC is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
The most common approach involves CSPs that incorporate chiral selectors, such as derivatized cyclodextrins, into a polysiloxane-based liquid stationary phase. gcms.cz These macromolecules create a chiral environment within the capillary column, allowing for the differential interaction and separation of enantiomeric compounds.
For the analysis of polar molecules like pyrrolidine (B122466) amines, a direct analysis can be challenging due to issues with peak tailing and low volatility. Therefore, an indirect method involving derivatization is frequently employed. mdpi.com In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral GC column. mdpi.com For a primary amine such as this compound, derivatization of the amine group, for instance through acylation, would be a necessary step to enhance volatility and facilitate effective separation on a chiral column.
The effectiveness of a chiral separation by GC is typically quantified by the resolution factor (Rs) and the separation factor (α), which are calculated from the retention times of the two enantiomers.
Table 1: Illustrative Chiral GC Separation Parameters for a Derivatized Pyrrolidine Amine
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Separation Quality |
| Retention Time (t_R) | 15.2 min | 16.5 min | N/A |
| Separation Factor (α) | N/A | N/A | 1.08 |
| Resolution (R_s) | N/A | N/A | 1.6 |
| Note: This data is illustrative for a generic derivatized chiral amine and demonstrates typical output from a chiral GC analysis. The separation factor (α) indicates the selectivity between the enantiomers, while the resolution (Rs) indicates the baseline separation between the two peaks. A resolution value > 1.5 is generally considered to represent a complete separation. |
Other Spectroscopic Methods for Absolute Configuration
Beyond chromatographic techniques, chiroptical spectroscopic methods are indispensable for the unambiguous determination of a molecule's absolute configuration.
Circular Dichroism (CD) Spectroscopy for Chiral Pyrrolidines
Circular Dichroism (CD) spectroscopy is a powerful chiroptical method for studying chiral molecules. mtoz-biolabs.com A more recent and powerful variant of this technique is Vibrational Circular Dichroism (VCD), which extends CD spectroscopy into the infrared region. wikipedia.org VCD measures the differential absorption of left and right circularly polarized light associated with fundamental vibrational transitions within a molecule. wikipedia.orgresearchgate.net This makes it an exceptionally potent tool for determining the absolute configuration of chiral molecules in solution, as the VCD spectra of two enantiomers are perfect mirror images of each other. nih.gov
The determination of the absolute configuration of a chiral pyrrolidine, such as this compound, using VCD involves a combination of experimental measurement and theoretical calculation. nih.gov The process begins with recording the experimental VCD spectrum of the sample. Concurrently, quantum-mechanical calculations, most commonly using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers of the molecule. nih.govnih.gov The absolute configuration is then assigned by comparing the experimental spectrum with the calculated spectra. A direct correspondence between the measured spectrum and the one calculated for the S-enantiomer, for example, provides a reliable assignment of the (S)-configuration.
This methodology has been successfully applied to determine the absolute configuration of complex pyrrolidine derivatives. nih.gov In one study, the absolute configuration of a novel disubstituted pyrrolidine acid was unequivocally determined using VCD, with the results being in full agreement with those obtained from X-ray crystallography and stereoselective synthesis. nih.gov VCD is particularly advantageous as it provides detailed three-dimensional structural information about the molecule's preferred conformation in solution. researchgate.netnih.gov
Table 2: Overview of VCD Spectroscopy for Chiral Pyrrolidine Analysis
| Feature | Description |
| Principle | Measures the differential absorption of left versus right circularly polarized infrared light by a chiral molecule during a vibrational transition. wikipedia.org |
| Application | Unambiguous determination of the absolute configuration (e.g., R vs. S) of chiral molecules. nih.govnih.gov |
| Methodology | Comparison of the experimentally measured VCD spectrum with spectra predicted by ab initio quantum chemical calculations (e.g., DFT). nih.govnih.gov |
| Key Advantage | Provides an absolute, not relative, assignment of configuration and is highly sensitive to the molecule's conformational structure in solution. nih.govyoutube.com |
| Sample Requirement | The sample must be a chiral molecule, and an excess of one enantiomer must be present to produce a signal. researchgate.net |
Role of S 1 Tert Butyl Pyrrolidin 3 Amine As a Chiral Scaffold in Organic Synthesis and Catalysis
Asymmetric Organocatalysis with Pyrrolidine (B122466) Amines
Chiral pyrrolidines have been at the forefront of asymmetric organocatalysis since its inception. nih.gov The secondary amine functionality is the key to their catalytic activity, enabling two primary modes of activation for carbonyl compounds: enamine catalysis and iminium ion catalysis. These strategies allow for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds under mild and environmentally benign conditions, avoiding the use of metal catalysts. nih.gov
Enamine Catalysis in Stereoselective Reactions
In enamine catalysis, the chiral secondary amine of the pyrrolidine catalyst reversibly reacts with a carbonyl compound, typically a ketone or aldehyde, to form a nucleophilic enamine intermediate. wikipedia.orgresearchgate.net This process liberates a molecule of water and transforms the prochiral carbonyl compound into a chiral, more reactive species. researchgate.net The stereochemistry of the pyrrolidine scaffold dictates the facial selectivity of the subsequent reaction, where the enamine attacks an electrophile.
The general mechanism proceeds as follows:
Enamine Formation: The (S)-pyrrolidine amine condenses with a carbonyl substrate to form a chiral enamine. Crystal structure studies of proline-derived enamines confirm they typically adopt an (E)-geometry. nih.gov
Nucleophilic Attack: The enamine, acting as a carbon nucleophile, attacks an electrophilic partner (e.g., an aldehyde in an aldol reaction or a Michael acceptor). The chiral environment of the catalyst, influenced by substituents like the tert-butyl group, directs the attack to one face of the electrophile, thereby controlling the stereochemical outcome.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
This catalytic mode is fundamental to a wide range of stereoselective transformations, including aldol reactions, Michael additions, and α-functionalizations of carbonyl compounds. nih.govwikipedia.org
Iminium Ion Catalysis for Electrophilic Activation
Alternatively, when reacting with α,β-unsaturated aldehydes or ketones, chiral pyrrolidine amines form a chiral iminium ion intermediate. ub.eduacs.orgacs.org This transformation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it for nucleophilic attack. acs.org This mode of catalysis is particularly effective for conjugate addition reactions, Diels-Alder reactions, and other processes involving α,β-unsaturated systems. ub.eduacs.org
The catalytic cycle for iminium ion activation involves:
Iminium Ion Formation: The secondary amine of the pyrrolidine catalyst condenses with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. This step often requires a catalytic amount of an acid co-catalyst. ub.eduacs.org
Nucleophilic Addition: A nucleophile adds to the β-position of the activated iminium ion. The chiral scaffold of the catalyst effectively shields one face of the molecule, ensuring a highly enantioselective addition.
Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the pyrrolidine catalyst.
Computational studies have been used to examine the stability and reactivity of pyrrolidine-derived iminium ions, providing insight into their catalytic efficiency. ub.eduacs.org The steric and electronic properties of the N-substituent, such as the tert-butyl group, are critical for modulating the catalyst's activity and selectivity. acs.org
Development of Bifunctional Organocatalysts Incorporating Pyrrolidine Amines
To enhance catalytic efficiency and expand the scope of reactions, the pyrrolidine scaffold is often incorporated into bifunctional organocatalysts. nih.govunibo.it These catalysts possess a second functional group in addition to the secondary amine, which can participate in the reaction by activating the substrate through non-covalent interactions, such as hydrogen bonding. unibo.itresearchgate.net This dual activation strategy often leads to higher reactivity and enantioselectivity.
Common functional groups integrated with the pyrrolidine core include:
Thiourea/Urea: These moieties act as powerful hydrogen-bond donors, activating electrophiles like nitroolefins or imines and orienting them within the chiral pocket of the catalyst. researchgate.net
Sulfonamides: The acidic N-H proton of a sulfonamide can form strong hydrogen bonds, activating the electrophilic partner in reactions like Michael additions. nih.gov
Amides and Alcohols: These groups can also serve as hydrogen-bond donors, contributing to the organization of the transition state and enhancing stereocontrol, particularly in aldol-type reactions. unibo.it
The synergistic action of the pyrrolidine amine (forming an enamine or iminium ion) and the hydrogen-bond-donating group allows for precise control over the transition state, leading to excellent stereochemical outcomes in various asymmetric transformations. unibo.itresearchgate.net
| Catalyst Type | Second Functional Group | Mode of Action | Typical Reactions |
| Pyrrolidine-Thiourea | Thiourea | Hydrogen-bond donation to electrophile | Michael Addition, Aldol Reaction |
| Pyrrolidine-Sulfonamide | Sulfonamide | Hydrogen-bond donation | Michael Addition |
| Prolinamides | Amide / Carboxylic Acid | Hydrogen-bond donation/Brønsted acid | Aldol Reaction, Mannich Reaction |
Ligand Design for Asymmetric Metal-Catalyzed Transformations
Beyond organocatalysis, the rigid chiral backbone of 3-aminopyrrolidine derivatives makes them valuable scaffolds for the design of ligands in asymmetric metal catalysis. nih.gov In this context, the nitrogen atoms of the pyrrolidine ring and the amino group can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalyzed reaction.
The design principles often involve:
Chelation: The diamino functionality can form a stable five-membered chelate ring with a metal center (e.g., palladium, rhodium, iridium), restricting the conformational flexibility of the complex.
Stereocontrol: The inherent chirality of the (S)-pyrrolidine backbone, combined with the steric bulk of substituents like the tert-butyl group, creates a well-defined chiral pocket around the metal's active site. This directs the approach of substrates, leading to high enantioselectivity.
While direct applications of (S)-1-(tert-Butyl)pyrrolidin-3-amine as a ligand are specific, the broader class of chiral amines with bulky substituents has proven effective. For instance, axially chiral N-(tert-butyl)-N-methylanilines have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving up to 95% enantiomeric excess (ee). researchgate.net This demonstrates the principle that bulky, chiral amine structures can serve as effective ligands for stereoselective metal-catalyzed processes. Optically active 2-substituted pyrrolidine derivatives are also recognized as privileged backbones for organocatalysts in asymmetric catalysis. nih.gov
Building Block in the Synthesis of Complex Organic Molecules
Chiral substituted pyrrolidines are crucial structural motifs found in a vast array of biologically active natural products and pharmaceutical compounds. nih.govnih.gov Their desirable pharmacokinetic properties and ability to present substituents in a defined three-dimensional space make them a privileged scaffold in drug discovery. nih.gov Consequently, this compound and its derivatives serve as valuable chiral building blocks for the synthesis of more complex molecular architectures. google.combldpharm.com
The 3-aminopyrrolidine core is a key component in numerous therapeutic agents. For example:
CCR2 Antagonists: Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their potent antagonistic activity against the human chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. nih.gov
Abl and PI3K Dual Inhibitors: The (S)-3-aminopyrrolidine scaffold has been identified as a promising framework for the development of dual inhibitors of Abl and PI3K kinases, targets relevant to cancer therapy. nih.gov
Quinolone Antibacterials: Chiral 3-aminopyrrolidine substituents are critical for the activity of a series of potent naphthyridone antibacterial agents. The absolute stereochemistry of the pyrrolidine ring is crucial for maintaining good biological activity. researchgate.net
The synthesis of these complex molecules often relies on the availability of enantiomerically pure pyrrolidine precursors, highlighting the importance of compounds like this compound as starting materials or key intermediates in multi-step synthetic sequences. google.commdpi.com
Emerging Research Directions and Future Perspectives
Advancements in Stereoselective Synthesis Methodologies for Chiral Pyrrolidinamines
The demand for enantiomerically pure chiral pyrrolidinamines has catalyzed the development of sophisticated and efficient stereoselective synthesis strategies. Research is moving beyond classical methods to embrace novel catalytic systems and reaction pathways that offer higher selectivity, greater substrate scope, and improved atom economy.
Modern synthetic approaches can be broadly categorized into two main groups: those that utilize a pre-existing pyrrolidine (B122466) ring from the chiral pool, and those that construct the ring from acyclic precursors via stereoselective cyclization. mdpi.comnih.govresearchgate.net
Chiral Pool Starting Materials: Proline and 4-hydroxyproline remain highly popular starting points for the synthesis of pyrrolidine-containing drugs and precursors. mdpi.comresearchgate.net Their inherent chirality provides a robust foundation for building more complex stereochemistries.
Stereoselective Cyclizations: A significant area of advancement involves the cyclization of acyclic starting materials. nih.govresearchgate.net One notable method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can generate densely substituted pyrrolidines with up to four stereogenic centers in a single step with high diastereoselectivity. chemistryviews.org Another innovative approach involves a tandem hydrozirconation and Lewis acid-mediated cyclization of N-allyl oxazolidines to construct the pyrrolidine ring. nih.gov
| Synthesis Strategy | Key Reaction Type | Starting Materials | Key Features | Reference Example |
|---|---|---|---|---|
| Chiral Pool Derivatization | Reduction / Condensation | (S)-Proline, (S)-Proline derivatives | Utilizes inherent chirality of starting material. | Reduction of proline to (S)-prolinol for drug synthesis. mdpi.com |
| Asymmetric Cycloaddition | [3+2] Dipolar Cycloaddition | N-tert-butanesulfinylazadienes and Imino esters | Creates up to four stereocenters with high regio- and diastereoselectivity. chemistryviews.org | Silver-catalyzed synthesis of polysubstituted pyrrolidines. chemistryviews.org |
| Tandem Reaction Sequence | Hydrozirconation-Cyclization | Chiral N-allyl oxazolidines | Diastereoselective construction of the pyrrolidine ring. nih.gov | Formation of substituted pyrrolidines via a zirconocene intermediate. nih.gov |
| Intramolecular Cyclization | Reductive Amination / Alkene Cyclization | Acyclic aminoaldehydes or alkenes | Forms the pyrrolidine ring from a linear precursor, often using a catalyst. mdpi.com | Grubbs catalyst-mediated ring-closing metathesis. mdpi.com |
Integration of Computational and Experimental Approaches in Rational Design
The synergy between computational modeling and experimental validation has become a powerful engine for innovation in chemical synthesis and drug discovery. mdpi.com This hybrid approach accelerates the design and optimization of chiral molecules like pyrrolidinamines by providing deep mechanistic insights and predictive power, thereby reducing the trial-and-error nature of traditional laboratory work.
The process typically involves an iterative cycle:
Computational Prediction: Computer-aided design techniques are used to model reaction pathways, predict the stereochemical outcome of a reaction, or estimate the binding affinity of a molecule to a biological target. mdpi.comnih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to screen virtual libraries of compounds or to rationalize structure-activity relationships. nih.govmdpi.com
Experimental Validation: The most promising candidates or reaction conditions identified through computation are then synthesized and tested in the laboratory. mdpi.com
Refinement: Experimental results are fed back into the computational models to refine their accuracy and predictive capabilities, leading to a more robust and efficient design loop. mdpi.com
A prime example of this integration is in the development of novel organocatalysts. Computational chemists can model the transition states of a catalyzed reaction to understand the origins of stereoselectivity. youtube.com This understanding allows for the rational design of new, more effective catalysts, which are then synthesized and evaluated experimentally. Similarly, in drug design, structure-based computational methods use the 3D structure of a target protein to design ligands with high affinity and selectivity, guiding the synthetic efforts of medicinal chemists. mdpi.com This integrated strategy has proven essential in the development of inhibitors for therapeutic targets like the glutamine transporter ASCT2 and tubulin. nih.govresearchgate.net
Exploration of Novel Applications of Chiral Pyrrolidinamines in Diverse Chemical Disciplines
While the role of chiral pyrrolidinamines as organocatalysts and pharmaceutical building blocks is well-established, emerging research is uncovering their potential in a wider range of scientific fields. mdpi.com The unique structural and stereochemical properties of the pyrrolidine scaffold are being leveraged to address challenges in materials science, nanotechnology, and agrochemistry.
Materials Science: Chiral pyrrolidine derivatives are being incorporated as functional components in advanced materials. For example, they are used to create chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org These crystalline, porous materials with chiral environments have potential applications in asymmetric catalysis, enantioselective separations, and sensing.
Nanotechnology: Chirality is being harnessed at the nanoscale to develop new materials with unique optical and electronic properties. chiralpedia.com Chiral pyrrolidinamines can be used to functionalize nanoparticles, creating systems for targeted drug delivery where the chirality of the ligand can influence interactions with biological membranes and cells. chiralpedia.com
Agrochemistry: The principles of stereochemistry are increasingly important in the development of next-generation pesticides and herbicides. Chiral agrochemicals can offer greater efficacy and a reduced environmental footprint by targeting specific biological pathways in pests or weeds while minimizing effects on non-target organisms. chiralpedia.com The chiral vicinal diamine scaffold, closely related to pyrrolidinamines, has been identified as an essential building block in this area. youtube.com
The expansion of chiral pyrrolidinamines into these diverse disciplines highlights their versatility and underscores the continuing importance of fundamental research in stereoselective synthesis.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(tert-Butyl)pyrrolidin-3-amine, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and chiral resolution. For example, tert-butyl groups can be introduced via Boc-protection followed by deprotection under acidic conditions . Enantiomeric purity is typically achieved using chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Intermediate characterization via H/C NMR and polarimetry is critical to confirm stereochemical integrity .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.2 ppm for 9H) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Chiral chromatography : Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers .
- X-ray crystallography : For absolute configuration confirmation if crystalline derivatives are obtainable .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While specific GHS data for this compound is limited, related pyrrolidine derivatives (e.g., hydrochloride salts) require standard amine-handling protocols:
- Use PPE (gloves, goggles) in a fume hood.
- Store under inert gas (N) at 2–8°C to prevent oxidation .
- Refer to SDS sheets of structurally similar amines (e.g., (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) for hazard analogies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during functionalization of the pyrrolidine ring?
- Methodological Answer :
- Low-temperature reactions : Perform alkylation/acylation below –20°C to suppress ring inversion .
- Protecting group strategy : Use sterically hindered groups (e.g., Boc) to stabilize the chiral center .
- Kinetic monitoring : Track racemization via circular dichroism (CD) spectroscopy or chiral HPLC at intermediate steps .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the amine .
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile and multiple reaction monitoring (MRM) for sensitive detection (LOD < 1 ng/mL) .
- Internal standards : Deuterated analogs (e.g., (S)-1-(tert-Butyl-d)pyrrolidin-3-amine) to correct for matrix effects .
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack at the amine site .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., monoamine oxidases) to predict metabolic pathways .
- Transition state analysis : Identify steric effects from the tert-butyl group on reaction barriers .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-3-amine derivatives?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized assays (e.g., IC values from enzyme inhibition assays vs. cell-based assays) .
- Proteomics profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
- Solubility correction : Normalize activity data to account for solubility differences in DMSO vs. aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
